molecular formula C13H20N2O2 B12229997 {2-[(3-Methyl-1,2-oxazol-5-yl)methyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methanol

{2-[(3-Methyl-1,2-oxazol-5-yl)methyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methanol

Cat. No.: B12229997
M. Wt: 236.31 g/mol
InChI Key: KTAXOSMXAMKFGK-UHFFFAOYSA-N
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Description

The compound {2-[(3-Methyl-1,2-oxazol-5-yl)methyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methanol is a complex organic molecule featuring an oxazole ring, a cyclopentane ring, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(3-Methyl-1,2-oxazol-5-yl)methyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methanol typically involves multiple steps, starting with the formation of the oxazole ring. One common method for synthesizing oxazoles involves the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes under basic conditions The cyclopentane ring can be introduced through a Diels-Alder reaction, followed by hydrogenation to form the octahydrocyclopenta[c]pyrrol structure

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

{2-[(3-Methyl-1,2-oxazol-5-yl)methyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methanol: can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced to form an oxazoline or oxazolidine.

    Substitution: The methanol group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Oxazolines, oxazolidines.

    Substitution: Ethers, esters.

Scientific Research Applications

{2-[(3-Methyl-1,2-oxazol-5-yl)methyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methanol: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of {2-[(3-Methyl-1,2-oxazol-5-yl)methyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2-[(3-Methyl-1,2-oxazol-5-yl)methyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methanol: is unique due to its combination of an oxazole ring and a cyclopentane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

[2-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol

InChI

InChI=1S/C13H20N2O2/c1-10-5-12(17-14-10)7-15-6-11-3-2-4-13(11,8-15)9-16/h5,11,16H,2-4,6-9H2,1H3

InChI Key

KTAXOSMXAMKFGK-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CN2CC3CCCC3(C2)CO

Origin of Product

United States

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